![molecular formula C15H21N5O7 B064813 methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate CAS No. 183014-43-9](/img/structure/B64813.png)
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA is a purine nucleoside analogue that has been shown to have antiviral, anti-inflammatory, and antitumor properties.
作用機序
The mechanism of action of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is based on its ability to inhibit the synthesis of DNA and RNA. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate is a purine nucleoside analogue that is incorporated into the growing DNA or RNA chain, leading to chain termination. This results in the inhibition of viral replication and cell proliferation.
生化学的および生理学的効果
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against a range of viruses, making it a useful tool for studying viral replication and pathogenesis. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate can be metabolized by the liver, which can affect its efficacy.
将来の方向性
There are several future directions for research on methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the molecular mechanisms underlying the antiviral, anti-inflammatory, and antitumor activities of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. This could lead to the development of more effective therapies for viral infections and cancer. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate, which could help to optimize dosing regimens and improve treatment outcomes.
合成法
The synthesis of methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate involves a series of reactions starting from 9-(2-acetyloxyethoxymethyl)guanine. The key steps in the synthesis include the protection of the guanine nitrogen with a benzoyl group, followed by the reaction with 2-methoxypropene to form the corresponding 2-methoxypropyl guanine derivative. The benzoyl group is then removed, and the resulting compound is reacted with methyl chloroformate to obtain methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate. The overall yield of the synthesis method is around 30%.
科学的研究の応用
Methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been extensively studied for its potential therapeutic applications. It has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human cytomegalovirus. methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has also been investigated for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate has been shown to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
CAS番号 |
183014-43-9 |
|---|---|
製品名 |
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate |
分子式 |
C15H21N5O7 |
分子量 |
383.36 g/mol |
IUPAC名 |
methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate |
InChI |
InChI=1S/C15H21N5O7/c1-9(21)27-6-5-26-8-20-7-16-10-11(20)17-14(18-12(10)22)19-15(2,25-4)13(23)24-3/h7H,5-6,8H2,1-4H3,(H2,17,18,19,22) |
InChIキー |
RREXVZGLBZGGKG-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NC(C)(C(=O)OC)OC |
正規SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)NC(C)(C(=O)OC)OC |
同義語 |
Alanine, N-[9-[[2-(acetyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-2-methoxy-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



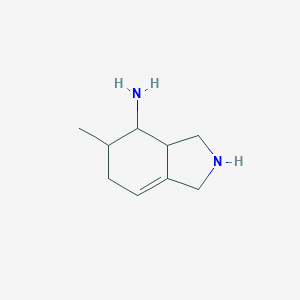

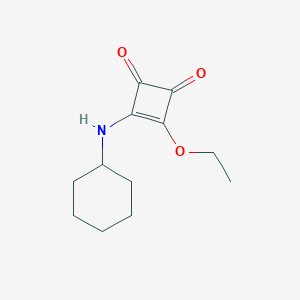

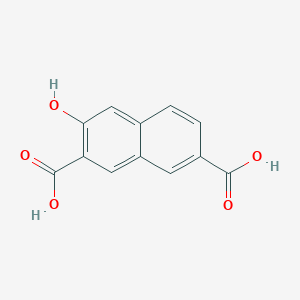

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
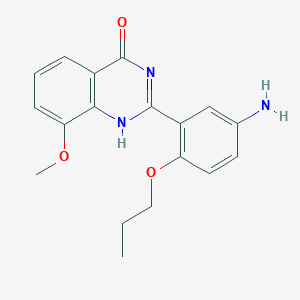

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

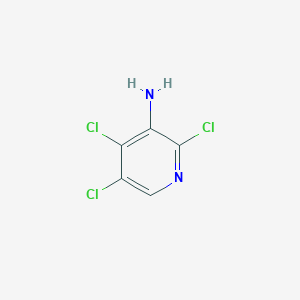
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)
